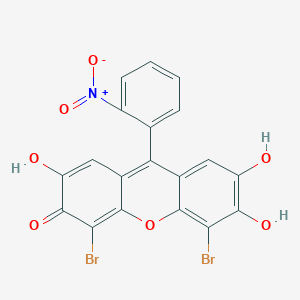![molecular formula C14H22O5 B14309130 2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol CAS No. 111042-49-0](/img/structure/B14309130.png)
2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol is a chemical compound with the molecular formula C16H34O9 and a molecular weight of 370.4358 . . This compound is characterized by its multiple ethoxy groups and a phenylethoxy group, making it a versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol involves multiple steps of ethoxylation. The process typically starts with the reaction of ethylene oxide with a phenylethoxy precursor under controlled conditions . The reaction conditions often include the use of a catalyst such as potassium hydroxide and temperatures ranging from 100°C to 150°C . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form ethers or esters.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol involves its interaction with various molecular targets and pathways. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with polar molecules . This interaction can affect the solubility and stability of other compounds in solution . Additionally, its phenylethoxy group can engage in π-π interactions with aromatic compounds, influencing their reactivity and behavior .
Comparison with Similar Compounds
2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol can be compared with other similar compounds such as:
Undecaethylene glycol: This compound has a similar structure but with more ethoxy groups, leading to different solubility and reactivity properties.
Nonaethylene glycol: With fewer ethoxy groups, this compound exhibits different physical and chemical characteristics.
The uniqueness of this compound lies in its balanced structure, providing a combination of solubility, stability, and reactivity that is advantageous in various applications .
Properties
CAS No. |
111042-49-0 |
|---|---|
Molecular Formula |
C14H22O5 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)-2-phenylethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H22O5/c15-6-8-17-10-11-18-12-14(19-9-7-16)13-4-2-1-3-5-13/h1-5,14-16H,6-12H2 |
InChI Key |
QKDDOGLDHASMHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COCCOCCO)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


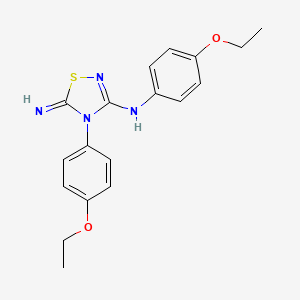
![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
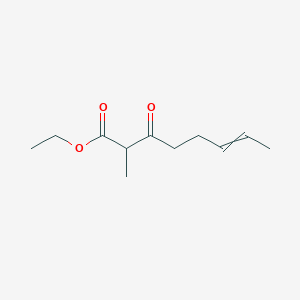

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)
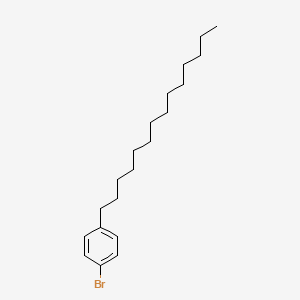
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)
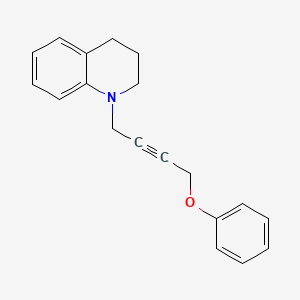
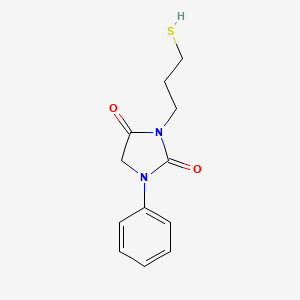
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)

